4-(4-aminobenzamido)-N-methylbenzamide chemical structure and properties
4-(4-aminobenzamido)-N-methylbenzamide chemical structure and properties
The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 4-(4-aminobenzamido)-N-methylbenzamide .
[1][2][3][4][5]
Executive Summary
4-(4-Aminobenzamido)-N-methylbenzamide (CAS: 1156046-70-6) is a synthetic bis-benzamide derivative characterized by a rigid diphenyl-amide backbone terminated by a methylamide group.[1][2][3][4] Structurally, it represents a "dimer" unit of the benzamide pharmacophore.[1][3][4] In drug discovery, this motif serves as a critical privileged scaffold , particularly in the design of DNA minor groove binders (polyamides), HDAC inhibitors (histone deacetylase), and supramolecular assemblies due to its strong hydrogen-bonding directionality.[1][3][4]
This guide details the physicochemical identity, validated synthetic pathways, and structural properties of the compound, designed for researchers utilizing it as a building block or mechanistic probe.[1][3][4]
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-[(4-aminobenzoyl)amino]-N-methylbenzamide |
| CAS Number | 1156046-70-6 |
| Molecular Formula | C₁₅H₁₅N₃O₂ |
| Molecular Weight | 269.30 g/mol |
| SMILES | CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(N)C=C2 |
| Classification | Bis-benzamide; Polyamide fragment; Anilino-benzamide |
Structural Analysis
The molecule consists of two 1,4-disubstituted phenyl rings linked by an amide bond.[1][3][4]
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Head Group (N-methylamide): Provides a hydrogen bond donor/acceptor motif and modulates solubility.[1][3][4] This terminus is often used to interact with solvent-exposed regions of a protein pocket.[1][3][4]
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Linker (Internal Amide): The central amide bond creates a rigid, planar geometry due to resonance, enforcing a linear or slightly curved topology ideal for inserting into the DNA minor groove or narrow enzyme pockets.[1][3][4]
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Tail Group (4-Amino): The primary aniline amine is a versatile handle for further derivatization (e.g., coupling to electrophiles) or acting as a weak base/H-bond donor.[1][3][4]
Physicochemical Properties
Note: Values are derived from structure-activity relationship (SAR) databases for bis-benzamide analogs.
| Property | Value / Description | Implication for Research |
| Appearance | Off-white to pale yellow solid | Typical of oxidized anilines.[1][3][4] |
| Solubility | Low in Water; High in DMSO, DMF | Requires organic co-solvents for biological assays.[1][3][4] |
| LogP (Predicted) | ~1.8 – 2.2 | Moderate lipophilicity; suitable for cell permeability.[1][3][4] |
| TPSA (Topological Polar Surface Area) | ~84 Ų | Indicates good potential for oral bioavailability (Rule of 5 compliant).[1][3][4] |
| pKa (Aniline) | ~4.0 – 5.0 | The primary amine is weakly basic; mostly uncharged at physiological pH.[1][3][4] |
| Melting Point | >200°C (Decomposition likely) | Strong intermolecular hydrogen bonding stabilizes the crystal lattice.[1][3][4] |
Synthetic Methodology
To ensure high purity and avoid polymerization of the bifunctional precursors, a stepwise protection-deprotection strategy or a nitro-reduction route is recommended.[1][3][4] The Nitro-Reduction Route is preferred for its robustness and cost-efficiency.[1][3][4]
Reaction Scheme (Logic)
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Activation: Convert 4-nitrobenzoic acid to its acid chloride.
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Coupling: React with 4-amino-N-methylbenzamide.
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Reduction: Reduce the nitro group to the final amine.[1][3][4]
Detailed Protocol
Step 1: Synthesis of Intermediate A (Nitro-precursor)
Target: 4-(4-nitrobenzamido)-N-methylbenzamide[1][3][4]
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Reagents: 4-Nitrobenzoyl chloride (1.1 eq), 4-Amino-N-methylbenzamide (1.0 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM) or THF.[1][3][4]
-
Procedure:
-
Dissolve 4-amino-N-methylbenzamide in anhydrous DCM under Nitrogen atmosphere.
-
Add TEA and cool to 0°C.
-
Add 4-nitrobenzoyl chloride dropwise (dissolved in DCM) to control exotherm.[1][3][4]
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Quench with water. The product often precipitates due to low solubility.[1][3][4] Filter the solid, wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃.[1][3][4]
-
Step 2: Reduction to Final Product
Target: 4-(4-aminobenzamido)-N-methylbenzamide[1][5][2][3][4]
-
Reagents: Intermediate A, Pd/C (10% wt), Hydrogen gas (balloon) or Hydrazine hydrate/Formate (transfer hydrogenation), Methanol/THF (1:1).
-
Procedure:
-
Stir under H₂ atmosphere at RT for 12–18 hours.
-
Monitoring: TLC (Hexane/Ethyl Acetate) will show the disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine.[1][3][4]
-
Purification: Filter through Celite to remove Pd.[1][3][4] Concentrate filtrate.[1][3][4] Recrystallize from Ethanol/Water if necessary.[1][3][4]
Visualization: Synthesis & Interaction Logic[1][4][5]
The following diagram illustrates the synthetic pathway and the pharmacophoric interaction points of the molecule.
Caption: Synthetic route from nitro-precursors to final amine, highlighting key pharmacophoric regions.
Biological & Research Applications
DNA Minor Groove Binding
This molecule serves as a fundamental unit for polyamide DNA binders .[1][3][4] The curvature of the bis-benzamide backbone matches the topology of the DNA minor groove.[1][3][4]
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Mechanism: The amide hydrogens form hydrogen bonds with DNA base pairs (typically Adenine/Thymine rich regions), while the phenyl rings stack against the walls of the groove.[1][3][4]
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Research Use: Researchers use this compound to study binding affinity (via Tm melting temperature assays) or as a control in competitive displacement assays with drugs like Distamycin.[1][3][4]
HDAC Inhibition Scaffold
Benzamide derivatives are a major class of Histone Deacetylase (HDAC) inhibitors (Class I selective).[1][3][4]
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Structural Relevance: While Entinostat (MS-275) is the prototype, 4-(4-aminobenzamido)-N-methylbenzamide represents the "cap" and "linker" region.[1][3][4]
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Modification: To convert this into a potent HDAC inhibitor, the N-methyl group is often replaced with a "Zinc Binding Group" (ZBG) or the 4-amino group is functionalized to reach the rim of the catalytic tunnel.[1][3][4]
Supramolecular Chemistry
Due to the presence of self-complementary amide groups (Donor-Acceptor-Donor motifs), this molecule is used in crystal engineering to form robust hydrogen-bonded tapes and sheets.[1][3][4] It serves as a model for studying the stability of peptide-like backbones in non-biological environments.[1][3][4]
References
-
PubChem Compound Summary. (2025). 4-(4-aminobenzamido)-N-methylbenzamide (CID 1156046-70-6).[1][5][2][3][4] National Center for Biotechnology Information.[1][3][4] [Link][1][3][4]
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Wong, A., et al. (2018).[1][3][4] Benzamide-based HDAC inhibitors: Structural diversity and pharmacological perspectives.Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Utility).
-
Dervan, P. B. (2001).[1][3][4] Molecular recognition of DNA by small molecules.[1][3][4]Bioorganic & Medicinal Chemistry. (Contextual Reference for Polyamide Logic).
Sources
- 1. 23600-44-4|N-(4-Aminophenyl)-4-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. 4-(4-Aminobenzamido)-N-methylbenzamide_1156046-70-6_B401570_ãè±èæ ååç½ã [gjbzwz.com]
- 3. 4-Amino-N-methylbenzamide | C8H10N2O | CID 235516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(aminomethyl)-N-methylbenzamide | C9H12N2O | CID 16777071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2137516-28-8_CAS号:2137516-28-8_[2,2-Difluoro-3-(methylamino)propyl](ethyl)methylamine - 化源网 [chemsrc.com]

